Galanin-B2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C104H174N24O22 |

|---|---|

Molecular Weight |

2112.6 g/mol |

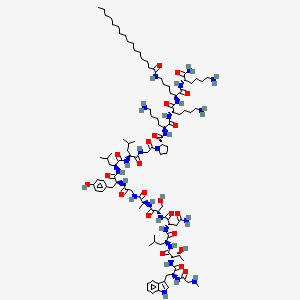

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C104H174N24O22/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(133)111-50-33-29-40-75(94(140)118-73(91(109)137)37-26-30-47-105)120-95(141)74(38-27-31-48-106)119-96(142)76(39-28-32-49-107)121-103(149)84-41-34-51-128(84)89(136)61-114-93(139)77(52-63(2)3)122-97(143)78(53-64(4)5)123-99(145)80(55-68-43-45-70(131)46-44-68)116-88(135)60-113-92(138)66(8)115-102(148)83(62-129)126-100(146)82(57-85(108)132)124-98(144)79(54-65(6)7)125-104(150)90(67(9)130)127-101(147)81(117-87(134)59-110-10)56-69-58-112-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,63-67,73-84,90,110,112,129-131H,11-23,26-34,37-42,47-57,59-62,105-107H2,1-10H3,(H2,108,132)(H2,109,137)(H,111,133)(H,113,138)(H,114,139)(H,115,148)(H,116,135)(H,117,134)(H,118,140)(H,119,142)(H,120,141)(H,121,149)(H,122,143)(H,123,145)(H,124,144)(H,125,150)(H,126,146)(H,127,147)/t66-,67+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1 |

InChI Key |

PXGGYRPYWLMGSV-CMDPNKGGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Galanin-B2 (NAX 5055)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin-B2, also known as NAX 5055, is a systemically-active, Galanin Receptor 1 (GalR1)-preferring analog of the neuropeptide galanin. Its discovery marked a significant advancement in the development of potential therapeutics for neurological disorders, particularly epilepsy. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of NAX 5055. It includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field.

Introduction: The Discovery of a Systemically Active Galanin Analog

The neuropeptide galanin, widely expressed in the central and peripheral nervous systems, modulates various physiological processes, including seizure activity, pain, and inflammation. Its therapeutic potential has been recognized for decades, but the clinical translation of native galanin has been hampered by its poor metabolic stability and inability to cross the blood-brain barrier.

The development of NAX 5055 (also referred to as Gal-B2) was the result of rational drug design aimed at overcoming these limitations. Researchers engineered a truncated and chemically modified galanin analog with enhanced stability and systemic activity. NAX 5055 was designed with a 17-amino acid sequence derived from the active N-terminal fragment of galanin, incorporating key modifications to improve its pharmacokinetic profile. These modifications include C-terminal lipidation and cationization, which enhance its ability to penetrate the blood-brain barrier.[1][2]

Pharmacological studies revealed that NAX 5055 is a potent anticonvulsant in several animal models of epilepsy, including the 6 Hz model, which is considered a model of pharmacoresistant seizures.[1] This has positioned NAX 5055 as a promising lead compound for the development of novel anti-epileptic drugs.

Physicochemical and Pharmacological Properties

NAX 5055 is a synthetic peptide with specific chemical modifications designed to enhance its drug-like properties.

Structure: The amino acid sequence of NAX 5055 (Gal-B2) is a 17-residue peptide. A key feature of its design is the incorporation of a lipoamino acid and several lysine residues at the C-terminus, a strategy of lipidization and cationization to improve blood-brain barrier penetration.[1] The core sequence is based on the galanin(2-13) fragment, with an oligo-lysine C-terminus where the penultimate lysine is conjugated with palmitic acid (KK[Lys-palmitoyl]K) and the C-terminus is amidated.[1]

Binding Affinity and Selectivity: NAX 5055 exhibits a notable preference for the Galanin Receptor 1 (GalR1) over Galanin Receptor 2 (GalR2). Time-resolved fluorescence binding assays have demonstrated a 15-fold preference for GalR1, with low nanomolar binding affinity.[1]

Table 1: Quantitative Pharmacological Data for NAX 5055 and Other Galanin Analogs

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity | Reference |

| NAX 5055 (Gal-B2) | hGalR1 | 3.5 | ~15-fold for GalR1 | [1] |

| hGalR2 | 51.5 | [1] | ||

| M617 | GalR1 | 0.23 | ~25-fold for GalR1 | [3] |

| GalR2 | 5.71 | [3] | ||

| M1145 | GalR1 | >1000 | >90-fold for GalR2 | [3] |

| GalR2 | 11 | [3] | ||

| Galanin (2-11) | GalR1 | >10000 | Selective for GalR2/3 | [3][4] |

| GalR2 | 27 | [3][4] |

In Vivo Efficacy: NAX 5055 has demonstrated potent anticonvulsant activity in various preclinical models. A key finding is its efficacy in the 6 Hz corneal stimulation mouse model, where it exhibits an ED₅₀ of 0.8 mg/kg following intraperitoneal administration.[1]

Synthesis of NAX 5055 (Gal-B2)

NAX 5055 is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol based on standard Fmoc chemistry, tailored for the synthesis of this specific analog.

Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

-

Palmitic acid for lipidation

-

Preparative RP-HPLC system for purification

-

Mass spectrometer for verification

Step-by-Step Synthesis Protocol

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid (C-terminal residue of the oligo-lysine motif) to the resin using HBTU and DIPEA in DMF.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

-

Lipidation:

-

At the position of the penultimate lysine in the C-terminal oligo-lysine motif, couple Fmoc-Lys(Dde)-OH.

-

After assembling the full peptide chain, selectively deprotect the Dde group using 2% hydrazine in DMF.

-

Couple palmitic acid to the deprotected lysine side chain using a standard coupling reagent like HBTU/DIPEA.

-

-

Final Deprotection and Cleavage:

-

Remove the N-terminal Fmoc group.

-

Wash the resin with DCM.

-

Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

-

Purification and Verification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by preparative reverse-phase HPLC.

-

Verify the mass of the final product using mass spectrometry (e.g., MALDI-TOF).

-

Experimental Protocols

Receptor Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of NAX 5055 for GalR1 and GalR2.

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding for SNAP-tagged human GalR1 or GalR2.

-

Labeling:

-

Label the SNAP-tagged receptors with a terbium (Tb³⁺) cryptate donor fluorophore.

-

Use a fluorescently labeled galanin analog as the tracer (acceptor fluorophore).

-

-

Assay Procedure:

-

Incubate the labeled cells with a fixed concentration of the fluorescent tracer.

-

Add increasing concentrations of unlabeled NAX 5055.

-

Incubate to allow binding to reach equilibrium.

-

-

Detection:

-

Excite the terbium donor at its specific wavelength (e.g., 340 nm) using a TR-FRET-compatible plate reader.

-

Measure the emission at the donor and acceptor wavelengths (e.g., 620 nm for Tb³⁺ and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the ratio against the concentration of NAX 5055 to generate a competition curve.

-

Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

-

In Vivo Anticonvulsant Activity: The 6 Hz Seizure Model

This protocol details the procedure for assessing the anticonvulsant efficacy of NAX 5055 in mice.

-

Animals: Use adult male CF-1 mice.

-

Drug Administration:

-

Dissolve NAX 5055 in a suitable vehicle (e.g., saline).

-

Administer the desired dose of NAX 5055 (e.g., 0.1 - 10 mg/kg) via intraperitoneal (i.p.) injection.

-

-

Seizure Induction:

-

At a predetermined time after drug administration (e.g., 30 minutes), induce seizures by corneal stimulation.

-

Deliver a constant current (e.g., 32 mA) at 6 Hz for 3 seconds using a corneal electrode.

-

-

Observation and Scoring:

-

Immediately after stimulation, observe the mice for seizure activity.

-

A positive seizure response is characterized by behaviors such as stun posture, forelimb clonus, and stereotyped automatic movements.

-

An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.

-

-

Data Analysis:

-

Determine the percentage of animals protected at each dose.

-

Calculate the ED₅₀ (the dose at which 50% of the animals are protected) using probit analysis.

-

Signaling Pathways

Galanin receptors mediate their effects through different G protein-coupled signaling cascades. The preferential binding of NAX 5055 to GalR1 suggests its primary mechanism of action is through the GalR1 pathway.

GalR1 Signaling Pathway

GalR1 primarily couples to inhibitory G proteins (Gi/o). Activation of GalR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can lead to the modulation of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately resulting in neuronal hyperpolarization and reduced neuronal excitability.

Caption: GalR1 signaling pathway initiated by NAX 5055.

GalR2 Signaling Pathway

In contrast to GalR1, GalR2 couples to Gq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can have diverse effects on cellular function, including gene expression and neurotransmitter release.

Caption: GalR2 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of a galanin analog like NAX 5055.

Caption: Discovery and preclinical evaluation workflow.

Conclusion

NAX 5055 represents a significant achievement in the field of neuropeptide drug discovery. Through a combination of rational design and chemical modification, a systemically active galanin analog with potent anticonvulsant properties was developed. This technical guide provides a detailed overview of its discovery, synthesis, and pharmacological characterization, offering a valuable resource for researchers working on galanin-based therapeutics and the broader field of peptide drug development. The methodologies and data presented herein can serve as a foundation for future studies aimed at further optimizing galanin analogs for clinical applications.

References

- 1. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Galanin Receptor 2: A Deep Dive into its Structure and Chemical Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Galanin Receptor 2 (GALR2) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, including neuroendocrine regulation, cognition, and nerve regeneration. As a key mediator of the biological effects of the neuropeptide galanin, GALR2 has emerged as a promising therapeutic target for a range of disorders, from neurological conditions like Alzheimer's disease and anxiety to chronic pain and cancer. This technical guide provides a comprehensive overview of the current understanding of the structure and chemical properties of GALR2, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks it governs.

Molecular Structure of Galanin Receptor 2

The human GALR2 is a 387-amino acid protein with a molecular weight of approximately 42 kDa. It shares the characteristic seven-transmembrane (7TM) helical architecture of all GPCRs. The amino acid sequence of human GALR2 is highly conserved with its rat homolog (85% identity) but shows more divergence from the other human galanin receptor subtypes, with approximately 37-39% identity to GALR1 and 55% to GALR3.[1][2] This sequence variation underlies the distinct pharmacological and signaling properties of each receptor subtype.

Cryo-Electron Microscopy (Cryo-EM) Structure

Recent advances in cryo-electron microscopy have provided unprecedented insights into the three-dimensional structure of GALR2 in its active state. The structure of human GALR2 in complex with its endogenous ligand, galanin, and the heterotrimeric Gq protein has been solved, revealing the precise molecular interactions that govern ligand recognition and receptor activation.[3][4]

The galanin peptide binds to a pocket formed by the extracellular loops (ECLs) and the extracellular ends of the transmembrane helices.[3][5] The N-terminal portion of galanin, which is highly conserved across species, is critical for receptor binding and activation.[3]

Ligand Binding Pocket and Key Interactions

The binding of galanin to GALR2 is characterized by a network of specific hydrophobic and hydrophilic interactions. Several key residues in both the ligand and the receptor have been identified as crucial for this interaction:

-

Hydrophobic Interactions: A significant hydrophobic interaction occurs between Trp2 of galanin and Leu266 in ECL3 of GALR2. Another key hydrophobic contact is formed between Leu10 of galanin and Phe264 in ECL3 of the receptor.[3][6]

-

Disulfide Bridge: A disulfide bridge between Cys98 in TM3 and Cys175 in ECL2 helps to stabilize the conformation of the extracellular loops, creating a rigid platform for galanin binding.[3]

-

Role of ECL2: The second extracellular loop (ECL2) acts as a "lid" over the binding pocket, forming extensive contacts with the galanin peptide and contributing to ligand specificity.[4][7]

Chemical Properties and Ligand Binding

The interaction of ligands with GALR2 is characterized by high affinity and specificity. A variety of peptidic and non-peptidic ligands, including agonists, antagonists, and allosteric modulators, have been developed and characterized.

Quantitative Ligand Binding and Functional Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of key ligands targeting GALR2.

| Ligand | Receptor Subtype(s) | Assay Type | Species | Ki (nM) | Reference |

| [125I]Galanin | GALR2 | Radioligand Binding | Human | 0.24 (Kd) | [1] |

| Human Galanin (1-30) | GALR2 | Radioligand Binding | Human | 0.86 | [1] |

| Galanin (2-11) | GALR2 > GALR1 | Radioligand Binding | Rat | ~500-fold selectivity for GALR2 | [8] |

| M35 | GALR1/GALR2 Antagonist | Radioligand Binding | Rat | 0.6 |

| Ligand | Receptor Subtype(s) | Assay Type | Species | EC50/IC50 (nM) | Reference |

| Galanin | GALR2 | IP1 Accumulation | Human | 3 (EC50) | [3] |

| hGal(WT) | GALR1 | cAMP Inhibition | Human | 22.4 (EC50) | [9] |

| hGal(A39E) | GALR1 | cAMP Inhibition | Human | 486.5 (IC50) | [9] |

| AR-M1896 (Gal 2-11) | GALR2 Agonist | Functional Assay | Rat | - | [8] |

Signaling Pathways of GALR2

GALR2 is a pleiotropic receptor that couples to multiple G-protein subtypes to initiate a diverse array of downstream signaling cascades. This signaling promiscuity allows GALR2 to mediate a wide range of cellular responses.

Gq/11-PLC-Calcium Pathway

The primary signaling pathway activated by GALR2 is through its coupling to the Gq/11 family of G-proteins.[3][10][11][12] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other calcium/calmodulin-dependent kinases (CaMKs), leading to a variety of cellular effects, including neurotransmitter release and gene expression.[3][12]

Gi/o-Adenylyl Cyclase-cAMP Pathway

In addition to Gq/11 coupling, GALR2 can also signal through the Gi/o family of G-proteins.[2][10] This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets.

MAPK/ERK and Akt Pathways

Activation of GALR2 has also been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Akt (Protein Kinase B) signaling pathways.[5][12] These pathways are crucial for regulating cell growth, proliferation, survival, and differentiation. The activation of MAPK/ERK by GALR2 can be mediated through both G-protein-dependent and β-arrestin-dependent mechanisms.

β-Arrestin Signaling and Receptor Internalization

Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), GALR2 recruits β-arrestins. This interaction is a key step in receptor desensitization and internalization. The internalization of GALR2 has been shown to occur through a clathrin-dependent pathway.[4] Beyond its role in desensitization, β-arrestin can also act as a scaffold protein, initiating a wave of G-protein-independent signaling, including the activation of the MAPK/ERK pathway.

Interestingly, different ligands for GALR2 have been shown to exhibit "biased agonism," preferentially activating either G-protein-dependent or β-arrestin-dependent signaling pathways.[1] This opens up the exciting possibility of developing pathway-specific drugs with improved therapeutic profiles and reduced side effects.

Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the structure and function of GALR2. Below are outlines of the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) of ligands for GALR2.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing GALR2.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]galanin) at a fixed concentration.

-

Competition: For competition binding assays, increasing concentrations of an unlabeled test compound are added to the incubation mixture to displace the radioligand.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Kd for saturation binding or the IC50 for competition binding, from which the Ki can be calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq/11 pathway by quantifying the production of inositol phosphates.

Methodology:

-

Cell Culture: Cells stably expressing GALR2 are cultured in multi-well plates.

-

Labeling: The cells are labeled overnight with myo-[3H]inositol.

-

Stimulation: The cells are stimulated with various concentrations of a test agonist for a defined period in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Purification: The [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.

-

Detection: The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.

-

Data Analysis: The data are plotted as a function of agonist concentration to determine the EC50 value.

cAMP Accumulation Assay

This functional assay is used to measure the inhibition of adenylyl cyclase via the Gi/o pathway.

Methodology:

-

Cell Culture: Cells co-expressing GALR2 and a reporter system (e.g., luciferase-based) are cultured in multi-well plates.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of a GALR2 agonist.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the agonist concentration to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the interaction between GALR2 and β-arrestin upon agonist stimulation.

Methodology:

-

Cell Line: A cell line is engineered to co-express GALR2 and a β-arrestin fusion protein (e.g., β-arrestin-GFP or a component of a protein complementation system like NanoBiT).

-

Stimulation: The cells are stimulated with a test agonist.

-

Detection: The recruitment of β-arrestin to the receptor is detected by a change in fluorescence (e.g., translocation of GFP to the membrane) or by the generation of a luminescent or colorimetric signal in the case of protein complementation assays.

-

Data Analysis: The signal is quantified and plotted against the agonist concentration to determine the EC50 for β-arrestin recruitment.

Conclusion

The Galanin Receptor 2 is a complex and multifaceted signaling molecule with a critical role in health and disease. The elucidation of its high-resolution structure has provided a solid foundation for structure-based drug design, while a deeper understanding of its intricate signaling networks, including the potential for biased agonism, is paving the way for the development of more selective and effective therapeutics. This technical guide serves as a comprehensive resource for researchers in the field, summarizing the key structural and chemical properties of GALR2 and providing an overview of the experimental approaches used to unravel its function. Continued investigation into the nuances of GALR2 biology will undoubtedly lead to novel therapeutic strategies for a wide range of human disorders.

References

- 1. americanpeptidesociety.org [americanpeptidesociety.org]

- 2. scispace.com [scispace.com]

- 3. GalR2-positive allosteric modulator exhibits anticonvulsant effects in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 5. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. doc.rero.ch [doc.rero.ch]

- 10. US20190135887A1 - Metabolically stable spexin peptide analogs - Google Patents [patents.google.com]

- 11. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. unife.it [unife.it]

The Galanin-B2 Receptor: A Comprehensive Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The galanin receptor 2 (GALR2), a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in a multitude of physiological and pathological processes within the central nervous system (CNS). As a key component of the galaninergic system, GALR2 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including pain, epilepsy, anxiety, and depression. This in-depth technical guide provides a comprehensive overview of the GALR2 mechanism of action, focusing on its signaling pathways, quantitative ligand binding characteristics, and the experimental methodologies used to elucidate its function.

GALR2 Signaling Pathways in the CNS

GALR2 is notable for its ability to couple to multiple G-protein subtypes, leading to the activation of diverse intracellular signaling cascades. This pleiotropic signaling capacity underlies the varied physiological effects of GALR2 activation in the brain.

Primary Gq/11 Signaling Pathway

The canonical and most well-characterized signaling pathway for GALR2 involves its coupling to the Gq/11 family of G-proteins.[1][2][3] This interaction initiates a cascade of events beginning with the activation of phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The subsequent increase in cytosolic Ca2+ concentration activates various downstream effectors, including calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).[4] This pathway is integral to many of the neuroprotective and neuroplasticity-related functions of GALR2.

Alternative Signaling Pathways: Gi/o and G12/13 Coupling

In addition to Gq/11, GALR2 has been shown to couple to other G-protein families, including Gi/o and G12/13, although this coupling appears to be cell-type and context-dependent.[7][8]

-

Gi/o Pathway: Coupling to the inhibitory Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This pathway can modulate neuronal excitability and neurotransmitter release.

-

G12/13 Pathway: Activation of the G12/13 pathway can influence the Rho family of small GTPases, impacting cytoskeletal dynamics and gene expression.

-

MAPK/ERK and Akt Pathway Activation: Downstream of these initial G-protein interactions, GALR2 activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the Akt signaling pathways. These pathways are critically involved in promoting cell survival, neurite outgrowth, and synaptic plasticity.

Quantitative Data on Ligand Binding to Galanin Receptors

The affinity of various ligands for GALR2 is a critical determinant of their pharmacological effects. The following table summarizes the binding affinities (Ki or IC50 values) of endogenous galanin, its fragments, and synthetic ligands for human and rat galanin receptors.

| Ligand | Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Human Galanin | hGALR2 | Human | Radioligand Binding | 0.3 | [9] | |

| Porcine Galanin | hGALR3 | Human | Radioligand Binding | 12 | [9] | |

| Human Galanin | hGALR3 | Human | Radioligand Binding | 75 | [9] | |

| M1145 | hGALR1 | Human | Radioligand Binding | >1000 | [1] | |

| M1145 | hGALR2 | Human | Radioligand Binding | 11 | [1] | |

| M1145 | hGALR3 | Human | Radioligand Binding | 840 | [1] | |

| Galanin (2-11) | rGALR1 | Rat | Radioligand Binding | >1000 | [10] | |

| Galanin (2-11) | rGALR2 | Rat | Radioligand Binding | 2.4 | [10] | |

| M35 | rGALR2 | Rat | Radioligand Binding | 0.43 |

Note: Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of GALR2 in the central nervous system.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of ligands for a receptor.[11][12][13]

Objective: To determine the binding affinity (Ki) of a test compound for GALR2.

Materials:

-

Cell membranes expressing GALR2 (from transfected cell lines or brain tissue)

-

Radiolabeled ligand (e.g., 125I-Galanin)

-

Unlabeled test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize cells or brain tissue expressing GALR2 in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[14]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[14]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[14]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[14]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Inositol Phosphate Accumulation Assay

This functional assay measures the activation of the Gq/11 signaling pathway by quantifying the production of inositol phosphates.[16][17]

Objective: To measure the agonist-induced accumulation of inositol phosphates (IPs) in cells expressing GALR2.

Materials:

-

Cells expressing GALR2

-

[3H]-myo-inositol

-

Agonist of interest

-

Stimulation buffer

-

Lysis buffer

-

Dowex anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Cell Labeling: Plate GALR2-expressing cells and label them overnight with [3H]-myo-inositol in inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatases, allowing for the accumulation of IPs.[17]

-

Stimulation: Add the agonist at various concentrations and incubate for a specific time to stimulate GALR2.

-

Lysis and Extraction: Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Chromatographic Separation: Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

-

Quantification: Elute the [3H]-IPs and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-IPs accumulated against the log concentration of the agonist to determine the EC50 value.

Calcium Imaging

This technique allows for the real-time visualization of changes in intracellular calcium concentration following receptor activation.[18][19]

Objective: To monitor intracellular calcium mobilization in response to GALR2 activation.

Materials:

-

Cells expressing GALR2 grown on glass coverslips

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Fluorescence microscope with an imaging system

-

Perfusion system

-

Agonist of interest

Procedure:

-

Cell Loading: Incubate the cells with a cell-permeant calcium indicator dye (e.g., Fura-2 AM) in a suitable buffer. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Cellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Imaging: Mount the coverslip onto the microscope stage in a perfusion chamber. Acquire baseline fluorescence images.

-

Stimulation: Perfuse the cells with a solution containing the agonist.

-

Image Acquisition: Continuously record fluorescence images at specific excitation and emission wavelengths. For ratiometric dyes like Fura-2, alternate between two excitation wavelengths (e.g., 340 nm and 380 nm) and measure the emission at a single wavelength (e.g., 510 nm).

-

Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths for each time point. This ratio is proportional to the intracellular calcium concentration. Plot the fluorescence ratio over time to visualize the calcium transient.

Western Blotting for ERK and Akt Phosphorylation

This immunoassay is used to detect and quantify the activation of the MAPK/ERK and Akt signaling pathways.[20]

Objective: To measure the phosphorylation of ERK and Akt following GALR2 activation.

Materials:

-

Cells or brain tissue expressing GALR2

-

Agonist of interest

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Stimulation and Lysis: Treat cells with the agonist for various time points. Lyse the cells in a buffer containing inhibitors to preserve the phosphorylation state of proteins.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (p-ERK or p-Akt).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing: Strip the antibodies from the membrane and re-probe with an antibody against the total protein (total ERK or total Akt) to normalize for protein loading.[20]

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of the phosphorylated protein to the total protein.

Quantitative Real-Time PCR (qRT-PCR) for GALR2 mRNA Expression

This technique is used to measure the relative abundance of GALR2 mRNA in different brain regions or in response to various stimuli.[21][22][23]

Objective: To quantify the expression level of GALR2 mRNA in CNS tissue.

Materials:

-

Brain tissue samples

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR primers specific for GALR2 and a reference gene (e.g., GAPDH, β-actin)

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from brain tissue samples using a commercial kit.[21] Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[22]

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, GALR2-specific primers, a reference gene primer set, and the qPCR master mix.

-

Real-Time PCR: Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.[22]

-

Data Analysis: Determine the cycle threshold (Ct) value for GALR2 and the reference gene in each sample. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative expression of GALR2 mRNA using the ΔΔCt method, normalizing to the reference gene expression.

Conclusion

The Galanin-B2 receptor is a multifaceted signaling molecule in the central nervous system, with its diverse G-protein coupling and downstream effector pathways contributing to a wide array of neuronal functions. The technical guide presented here offers a comprehensive resource for researchers and drug development professionals, detailing the intricate signaling mechanisms of GALR2, providing a quantitative framework for ligand interactions, and outlining the key experimental protocols necessary for its study. A thorough understanding of these aspects is paramount for the continued exploration of GALR2 as a therapeutic target and for the development of novel, selective modulators for the treatment of neurological and psychiatric disorders.

References

- 1. A novel GalR2-specific peptide agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]

- 4. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. GPCRome-wide analysis of G-protein-coupling diversity using a computational biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of second messengers in signal transduction: cAMP and inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brainvta.tech [brainvta.tech]

- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring Gene Expression from Mammalian Brain Tissue [promega.com]

- 22. gene-quantification.de [gene-quantification.de]

- 23. Quantifying mRNA levels across tissue sections with 2D-RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

The Galanin Type 2 Receptor: A Technical Guide to Binding Affinity, Selectivity, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Galanin Type 2 (GalR2) receptor, a key player in a multitude of physiological processes and a promising target for therapeutic intervention. This document details the receptor's binding affinity for various ligands, its selectivity profile in comparison to other galanin receptor subtypes, and the intricate signaling pathways it governs. Detailed experimental protocols for assessing these characteristics are also provided to facilitate further research and drug development efforts.

Introduction to the Galanin Type 2 Receptor (GalR2)

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it modulates a diverse array of functions including pain perception, cognition, feeding behavior, and hormone secretion. Its actions are mediated by three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The GalR2 receptor, in particular, has garnered significant attention due to its distinct signaling mechanisms and its potential involvement in neuroprotection and mood regulation. Unlike GalR1 and GalR3, which primarily couple to inhibitory G proteins (Gi/o), GalR2 predominantly signals through Gq/11 proteins, leading to the activation of the phospholipase C pathway.[1][2] However, it has also been shown to couple to Gi/o and G12/13 proteins, highlighting its complex and versatile signaling capabilities.[3][4]

Binding Affinity and Selectivity Profile

The affinity and selectivity of ligands for GalR2 are critical determinants of their biological effects. A variety of peptidergic and non-peptidergic ligands have been characterized for their interaction with the galanin receptor subtypes.

Binding Affinity of Ligands for GalR2

The binding affinity of endogenous galanin and its analogs to the human GalR2 receptor has been determined through various methods, most notably radioligand binding assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this affinity.

Table 1: Binding Affinity of Selected Ligands for Human Galanin Receptors

| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| Human Galanin | hGalR2 | - | 0.3 (KD) | [5] |

| Porcine Galanin | hGalR3 | - | 12 | [5] |

| Human Galanin | hGalR3 | - | 75 | [5] |

| Porcine Galanin | GALR2 | - | 0.45 | [6] |

| M15 | GALR2 | - | 0.02 | [6] |

| C7 | GALR2 | - | 1.37 | [6] |

| Galanin (2-11) | GalR2 | - | - | [7] |

| M1145 | GalR2 | - | - | [8] |

| Gal-B2 | GalR1 | 3.5 | - | [9] |

| Gal-B2 | GalR2 | 51.5 | - | [9] |

Note: KD (dissociation constant) is reported where Ki (inhibition constant) or IC50 is not available. The values are indicative and can vary based on the experimental setup.

GalR2 Receptor Selectivity

Developing ligands with high selectivity for GalR2 is a key objective in drug discovery to minimize off-target effects. The selectivity is often expressed as a ratio of the binding affinities for different receptor subtypes.

Table 2: Selectivity Profile of Galanin Analogs

| Ligand | Selectivity (Fold Preference) | Reference |

| Galanin (2-11) | ~500-fold for GalR2 over GalR1 | [10] |

| M1145 | >90-fold for GalR2 over GalR1; 76-fold over GalR3 | [8][11] |

| [N-Me, des-Sar]Gal-B2 | 18-fold for GalR2 over GalR1 | [9] |

| Gal-B2 | ~15-fold for GalR1 over GalR2 | [9] |

The N-terminal portion of the galanin peptide is crucial for its interaction with the receptors. Truncation of the N-terminal glycine residue in galanin (e.g., galanin(2-11)) significantly reduces its affinity for GalR1 while largely maintaining its affinity for GalR2, thereby conferring GalR2 selectivity.[7][12]

GalR2 Signaling Pathways

Activation of the GalR2 receptor initiates a cascade of intracellular events through its interaction with various G proteins. This leads to the modulation of multiple downstream effector systems.

Primary Gq/11 Signaling Pathway

The canonical signaling pathway for GalR2 involves its coupling to Gq/11 proteins.[2][3] This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3][7]

Coupling to Gi/o and Other G Proteins

In addition to the Gq/11 pathway, GalR2 can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][13] This dual coupling allows GalR2 to exert both excitatory and inhibitory effects, depending on the cellular context. Furthermore, GalR2 has been reported to interact with G12/13 proteins, which can activate RhoA signaling pathways, influencing cellular processes like cytoskeletal rearrangement and gene expression.[3]

Downstream Signaling Cascades

The activation of these primary G protein pathways triggers a variety of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[3][14] These pathways are crucial for regulating cellular processes such as proliferation, survival, and apoptosis.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional properties of the GalR2 receptor.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably or transiently expressing human GalR2.[4]

-

Radioligand: [¹²⁵I]-porcine galanin.

-

Unlabeled Ligands: Galanin, galanin analogs, or test compounds.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

-

Scintillation Cocktail: Commercially available cocktail (e.g., Ultima Gold™).[10]

-

Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[7]

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency, harvest, and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).[14]

-

Homogenize the cells and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Unlabeled competitor ligand at various concentrations.

-

A fixed concentration of [¹²⁵I]-galanin (typically at or below its Kd value).

-

Cell membrane preparation (typically 5-20 µg of protein per well).

-

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[6][7]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq/11 pathway by quantifying the accumulation of inositol phosphates, the downstream products of PLC activation.

Materials:

-

Cells: HEK293 or CHO-K1 cells expressing GalR2.

-

Labeling Medium: Inositol-free medium supplemented with [³H]-myo-inositol.

-

Stimulation Buffer: Krebs-HEPES buffer (138 mM NaCl, 4 mM KCl, 1.3 mM CaCl₂, 1 mM MgCl₂, 1.2 mM NaH₂PO₄, 20 mM HEPES, 10 mM glucose, pH 7.4).[13]

-

LiCl Solution: 10 mM in stimulation buffer.

-

Lysis Buffer: Cold 0.5 M perchloric acid or other suitable lysis buffer.

-

Anion-Exchange Resin: Dowex AG1-X8 resin.[16]

-

Elution Buffer: 1 M ammonium formate / 0.1 M formic acid.[13]

Procedure:

-

Cell Labeling:

-

Seed cells in 24-well plates and grow to near confluency.

-

Incubate the cells with labeling medium containing [³H]-myo-inositol for 18-24 hours to allow for incorporation into membrane phosphoinositides.

-

-

Assay:

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Add agonist at various concentrations and incubate for 30-60 minutes.

-

-

Extraction and Separation:

-

Terminate the reaction by adding cold lysis buffer.

-

Neutralize the cell lysates and apply them to columns containing Dowex anion-exchange resin.

-

Wash the columns to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates with the elution buffer.

-

-

Quantification:

-

Measure the radioactivity of the eluates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]-IPs accumulated against the log concentration of the agonist to determine the EC50 value.

-

cAMP Inhibition Assay

This assay is used to assess the functional coupling of GalR2 to Gi/o proteins by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells: CHO-K1 or HEK293 cells expressing GalR2.

-

Forskolin: An adenylyl cyclase activator.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Stimulation:

-

Seed cells in a suitable microplate.

-

Pre-incubate cells with the test compound (agonist) at various concentrations.

-

Stimulate the cells with a fixed concentration of forskolin (typically 1-10 µM) to induce cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC50 value.

-

Conclusion

The Galanin Type 2 receptor represents a complex and multifaceted signaling hub with significant potential as a therapeutic target. Its ability to couple to multiple G protein families and activate diverse downstream pathways underscores the importance of a thorough understanding of its pharmacology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricacies of GalR2 signaling and developing novel therapeutics that selectively modulate its activity for the treatment of a range of neurological and psychiatric disorders.

References

- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PathHunter® eXpress GALR2 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 3. revvity.com [revvity.com]

- 4. genscript.com [genscript.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Krebs-Ringer Phosphate HEPES Buffer with 20 mM HEPES, Calcium and Magnesium, without Phenol Red [himedialabs.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. hek293.com [hek293.com]

- 9. cacheby.com [cacheby.com]

- 10. revvity.com [revvity.com]

- 11. jechobio.com [jechobio.com]

- 12. addgene.org [addgene.org]

- 13. 4.7. Accumulation of Inositol Phosphates [bio-protocol.org]

- 14. resources.revvity.com [resources.revvity.com]

- 15. benchchem.com [benchchem.com]

- 16. A multi-well filtration assay for quantitation of inositol phosphates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Galanin Receptor 2 (GalR2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin receptor 2 (GalR2), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a promising therapeutic target for a range of neurological and metabolic disorders. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of GalR2, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.

Pharmacodynamics of Galanin Receptor 2

The physiological and pathological effects of GalR2 activation are mediated through a complex network of intracellular signaling cascades. GalR2 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream effector systems.

Signal Transduction Pathways

Activation of GalR2 by its endogenous ligand, galanin, or synthetic modulators initiates a cascade of intracellular events. The primary signaling pathways include:

-

Gq/11 Pathway: GalR2 predominantly couples to Gq/11 proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

-

Gi/o Pathway: GalR2 can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

G12/13 Pathway: There is evidence to suggest that GalR2 can also signal through G12/13 proteins, leading to the activation of the small GTPase RhoA.

-

MAPK/ERK and Akt Pathways: Downstream of these initial G protein-mediated events, GalR2 activation has been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways are crucial in regulating cellular processes such as proliferation, survival, and differentiation.

The following diagram illustrates the primary signaling cascades initiated by GalR2 activation:

Figure 1: GalR2 Signaling Pathways.

Pharmacokinetics of Galanin Receptor 2 Modulators

The therapeutic potential of GalR2 modulators is intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). While comprehensive ADME data for a wide range of selective GalR2 ligands are still emerging, studies on galanin and its analogues provide initial insights.

Absorption and Distribution

The route of administration significantly impacts the bioavailability of peptide-based GalR2 modulators. Due to their susceptibility to enzymatic degradation in the gastrointestinal tract, oral bioavailability is generally low. Systemic administration, such as intravenous or intraperitoneal injection, is more common in preclinical studies.

The distribution of GalR2 ligands is influenced by their ability to cross the blood-brain barrier (BBB). While galanin itself has limited BBB permeability, synthetic analogues have been developed with improved central nervous system (CNS) penetration. The distribution of the GalR2 receptor itself is widespread, with high expression in the hypothalamus, hippocampus, amygdala, and dorsal root ganglia, as well as in peripheral tissues.[1]

Metabolism and Excretion

Peptide-based GalR2 ligands are primarily metabolized by peptidases in the plasma and tissues. The half-life of endogenous galanin in vivo is short, estimated to be around 5 minutes.[2] Synthetic modifications, such as amino acid substitutions or the incorporation of non-natural amino acids, have been employed to enhance metabolic stability and prolong the half-life of GalR2 analogues. For instance, a modified N-terminal fragment of galanin showed increased proteolytic stability in human plasma compared to the natural fragment.[2] The primary routes of excretion for peptide metabolites are renal and hepatic clearance.

The following table summarizes available pharmacokinetic data for selected GalR2-related peptides.

| Compound | Half-life | Species | Route of Administration | Reference |

| Galanin (1-29) | ~100 min (in vitro, hypothalamic membrane) | Rat | N/A | [3] |

| Galanin (1-16) | ~28 min (in vitro, hypothalamic membrane) | Rat | N/A | [3] |

| [Ala4]galanin(1-16) | ~55 min (in vitro, hypothalamic membrane) | Rat | N/A | [3] |

| M89b (lanthionine-stabilized GalR2 agonist) | >24 h (in vitro, 5% serum) | N/A | N/A | [4] |

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the pharmacokinetics and pharmacodynamics of GalR2 modulators. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for GalR2

This assay is used to determine the binding affinity of a ligand for the GalR2 receptor.

Workflow Diagram:

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing human or rat GalR2 (e.g., HEK293, CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of cell membrane preparation.

-

Add a constant concentration of a radiolabeled GalR2 ligand (e.g., [125I]-galanin).

-

Add varying concentrations of the unlabeled test compound.

-

For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled galanin.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the activation of the Gq/11 pathway by quantifying the accumulation of IP1, a stable metabolite of IP3.

Workflow Diagram:

Figure 3: IP1 Accumulation Assay Workflow.

Detailed Methodology:

-

Cell Culture:

-

Seed cells expressing GalR2 into a 96-well plate and culture overnight.

-

-

Compound Stimulation:

-

Remove the culture medium and add stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of the test compound.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and IP1 Detection:

-

Add lysis buffer containing the detection reagents. This typically involves a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.

-

Incubate to allow the detection reaction to occur.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence ratio in an HTRF assay) using a plate reader.

-

Generate a standard curve using known concentrations of IP1.

-

Calculate the concentration of IP1 in each sample from the standard curve.

-

Plot the IP1 concentration against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

-

NanoBiT® Gq Activation Assay

This is a live-cell, real-time assay to measure the interaction between an activated GPCR and its G protein.

Workflow Diagram:

Figure 4: NanoBiT® Gq Activation Assay Workflow.

Detailed Methodology:

-

Plasmid Construction and Transfection:

-

Construct expression vectors where GalR2 is fused to the Small BiT (SmBiT) subunit of the NanoLuc® luciferase, and the Gαq protein is fused to the Large BiT (LgBiT) subunit.

-

Co-transfect these constructs into a suitable cell line (e.g., HEK293).

-

-

Assay Preparation:

-

Seed the transfected cells into a white, opaque 96-well plate.

-

On the day of the assay, replace the culture medium with an assay buffer containing the Nano-Glo® Live Cell substrate.

-

Incubate to allow for substrate equilibration.

-

-

Luminescence Measurement:

-

Measure the baseline luminescence using a plate reader.

-

Add the test compound (agonist or antagonist) to the wells.

-

Immediately begin kinetic measurement of luminescence over time. An increase in luminescence indicates the interaction and recruitment of LgBiT-Gαq to the GalR2-SmBiT upon receptor activation.

-

-

Data Analysis:

-

For agonists, plot the change in luminescence against the log concentration of the compound to determine EC50 and Emax.

-

For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the inhibition of the agonist-induced luminescence to determine the IC50.

-

Conclusion

Galanin Receptor 2 represents a compelling target for the development of novel therapeutics. A thorough understanding of its complex pharmacodynamics and the pharmacokinetic challenges associated with its modulators is crucial for successful drug discovery and development. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of GalR2 ligands, facilitating the identification and optimization of promising clinical candidates. Further research into the metabolism and excretion of diverse GalR2 modulators will be essential for their translation into effective and safe therapies.

References

- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]

- 3. Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Half-Life of Galanin Receptor 2 (GalR2) Agonists in Serum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and serum half-life of native galanin and its synthetic analogs targeting the Galanin Receptor 2 (GalR2). A thorough understanding of these pharmacokinetic properties is critical for the development of effective galanin-based therapeutics. This document outlines quantitative stability data, detailed experimental methodologies for its determination, and the key signaling pathways involved in GalR2 activation.

Quantitative Data on Serum Stability and Half-Life

The proteolytic instability of native galanin, with an in vivo plasma half-life of approximately 4 minutes, has driven the development of modified analogs with enhanced stability. These modifications are crucial for achieving therapeutic potential. The following table summarizes the reported in vitro half-life data for native galanin fragments and various synthetic analogs in serum.

| Peptide/Analog | Description | Species (Matrix) | Half-Life (t½) | Reference |

| Galanin (1-29) | Native Peptide | Rat (CSF) | 120 min | [1] |

| Galanin (1-16) | Native Peptide Fragment | Rat (CSF) | 60 min | [1] |

| GAL-(1–15) | Native Peptide Fragment | Rat (5% Serum) | < 30 min (80% degraded) | [2] |

| Gal-B2 | Synthetic Analog | Rat (25% Serum) | 9.4 hrs | [3] |

| [N-Me, des-Sar]Gal-B2 | Modified Gal-B2 Analog | Rat (25% Serum) | >10 hrs | [3] |

| M89b | Lanthionine-Stabilized Analog | Rat (5% Serum) | >24 hrs | [2] |

| Spexin-based Analog | Synthetic Spexin Analog | Fetal Bovine Serum | ~8 hrs | [2][4] |

Note: CSF (Cerebrospinal Fluid) data is included for context, though it is not a direct measure of serum stability.

Experimental Protocols for Determining Serum Stability

Accurate determination of serum stability is fundamental to preclinical peptide drug development. The following are detailed methodologies from cited key experiments for assessing the in vitro serum half-life of galanin analogs.

Protocol for M89b and GAL-(1–15) Stability in Rat Serum[2]

-

Peptide Preparation: 10 µM of M89b and GAL-(1–15) were prepared.

-

Incubation: The peptides were incubated in 5% rat serum buffered with 20 mM phosphate buffer (pH 7.4) at 37°C for up to 23.5 hours.

-

Time Points: Aliquots of 180 µl were taken at 0, 30, 90, 270, and 1410 minutes.

-

Quenching: The enzymatic degradation was stopped by adding 10 µl of 10% Trifluoroacetic Acid (TFA) and 20 µl of 100% Acetonitrile (ACN).

-

Sample Processing: Samples were centrifuged and kept on ice.

-

Analysis: The amount of intact peptide was quantified using a C12 reverse-phase column (C12 RP 250 × 4.60 mm, Phenomenex) on a JASCO HPLC system. A gradient of 10–90% ACN in 0.1% TFA over 45 minutes was used for peptide elution.

-

Half-Life Calculation: The disappearance of the intact peptide over time was monitored to calculate the half-life.

Protocol for Gal-B2 and [N-Me, des-Sar]Gal-B2 Stability in Rat Serum[3]

-

Serum Preparation: 1 ml of 25% rat serum was pre-incubated at 37°C for 10 minutes.

-

Incubation: The galanin analog was added to the pre-warmed serum.

-

Time Points: Aliquots were taken at various time points over an 8-hour period.

-

Protein Precipitation: An equal volume of 10% trichloroacetic acid (TCA) in water was added to the aliquots to precipitate serum proteins.

-

Sample Processing: The samples were vortexed, incubated on ice for 10 minutes, and then centrifuged at 14,000 rpm for 10 minutes. The supernatant containing the peptide was collected.

-

Analysis: The concentration of the intact peptide in the supernatant was determined by reverse-phase HPLC.

-

Half-Life Calculation: The metabolic stability was assessed by monitoring the disappearance of the analog. This was achieved by comparing the area under the curve for the peak corresponding to the intact peptide at each time point. These values were then used to calculate the half-life.

Galanin Receptor 2 (GalR2) Signaling Pathway and Experimental Workflow Visualizations

GalR2 Signaling Pathway

Galanin Receptor 2 (GalR2) primarily signals through the Gq/11 protein pathway.[5][6][7] Upon agonist binding, the Gq alpha subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade of events ultimately leads to various cellular responses. In some cellular contexts, GalR2 has also been shown to couple to Gi/o and G12 proteins.[8][9]

Experimental Workflow for In Vitro Serum Stability Assay

The determination of a peptide's serum stability follows a structured experimental workflow. This process begins with the incubation of the peptide in serum, followed by quenching the enzymatic activity, separating the peptide from serum proteins, and finally, analyzing the amount of intact peptide remaining over time.

References

- 1. Metabolism of galanin and galanin (1-16) in isolated cerebrospinal fluid and spinal cord membranes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The galanin receptor type 2 initiates multiple signaling pathways in small cell lung cancer cells by coupling to G(q), G(i) and G(12) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Neurovascular Frontier: A Technical Guide to Galanin Receptor 2 and the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the current understanding of the Galanin Receptor 2 (GALR2) and its potential role as a target for delivering therapeutics across the blood-brain barrier (BBB). We delve into the molecular signaling of GALR2, collate available data on the BBB penetration of its ligands, provide detailed experimental protocols for studying these interactions, and visualize key pathways and workflows.

Introduction: The Galanin System and the CNS

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, inflammation, and neuronal survival.[1][2] Its actions are mediated by three G-protein coupled receptors: GALR1, GALR2, and GALR3. Of particular interest to neurotherapeutics is GALR2, due to its distinct signaling pathways and its expression in key brain regions. This guide focuses on the critical question for drug development: can GALR2 be leveraged as a gateway to bypass the highly selective blood-brain barrier?

GALR2 Signaling Pathways

GALR2 activation initiates a cascade of intracellular events primarily through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][4] Additionally, GALR2 can couple to other G-proteins, including Gi/o and G12/13, leading to the modulation of adenylate cyclase activity and the activation of the MAPK/ERK and RhoA pathways, respectively.[4] These pathways are implicated in neuronal survival, differentiation, and plasticity.

Blood-Brain Barrier Penetration Capabilities: Data Presentation

The ability of GALR2 ligands to cross the BBB is a critical factor in their therapeutic potential. Direct quantitative data on the BBB permeability of GALR2-specific agonists is currently limited in the published literature. However, studies on modified galanin analogues and galanin-conjugates provide valuable insights.

Table 1: Systemic Activity and BBB Penetration of Galanin Analogues

| Compound | Target Preference | Method of Administration | Evidence of CNS Activity | Quantitative Data | Reference |

| Gal-B2 | GalR1 > GalR2 | Intraperitoneal (i.p.) | Anticonvulsant activity in mice | ED₅₀ = 0.8 mg/kg | [5] |

| [N-Me, des-Sar]Gal-B2 | GalR2 > GalR1 | Intraperitoneal (i.p.) | Anticonvulsant activity in mice | ED₅₀ = 0.77 mg/kg | [5] |

| OX26-Galanin Conjugate | Galanin Receptors (via Galanin) | Intravenous (i.v.) | Analgesic effect in rats | Enhanced brain and CSF exposure compared to unconjugated galanin | [6][7] |

Note: ED₅₀ (Median Effective Dose) indicates the dose required to produce a therapeutic effect in 50% of the population. While indicative of CNS bioavailability, it is not a direct measure of BBB permeability.